3-氨基-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

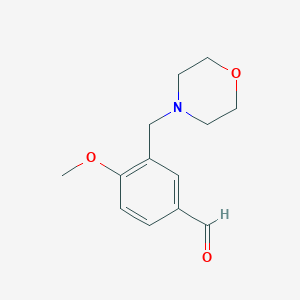

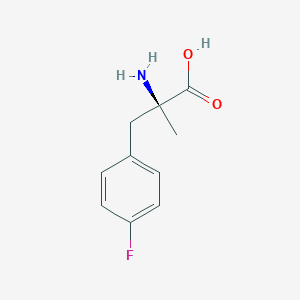

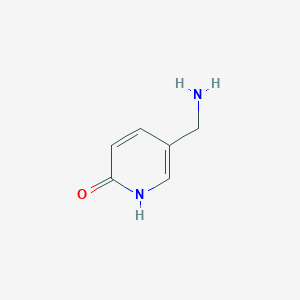

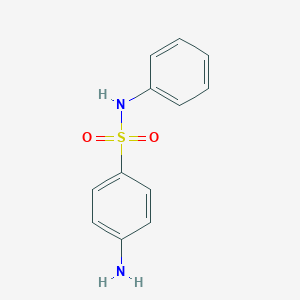

3-Amino-4-nitrobenzamide is an organic compound that is widely used in scientific research due to its unique chemical and biological properties. It is a benzamide derivative, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of benzamide derivatives, including 3-Amino-4-nitrobenzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 3-Amino-4-nitrobenzamide, can be studied using density functional theoretical (DFT) methods . The possibility of formation of intramolecular hydrogen bonding can be identified from structural parameter analysis and confirmed with the natural bond orbital .Chemical Reactions Analysis

The acylation of amines, such as in the synthesis of 3-Amino-4-nitrobenzamide, is a significant reaction in organic transformations . This reaction is usually carried out by treating amines with carboxylic acid chlorides or anhydrides in the presence of acid or base catalyst in a suitable organic solvent .科学研究应用

Pharmacology: PARP Inhibition

3-Amino-4-nitrobenzamide: has been identified as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme integral to DNA repair, transcription control, and programmed cell death . This inhibition is crucial in cancer therapy, as it can prevent cancer cells from repairing their DNA, leading to cell death.

Material Science: Synthesis of Polyimides

In material science, derivatives of 3-Amino-4-nitrobenzamide have been utilized in the synthesis of novel polyimides. These materials exhibit unique properties such as thermal stability, making them valuable for various industrial applications.

Chemical Synthesis: Building Blocks for Drug Candidates

3-Amino-4-nitrobenzamide: serves as a building block in the synthesis of many drug candidates. It is used in continuous flow microreactor systems to synthesize compounds and determine intrinsic reaction kinetics parameters, which are essential for developing efficient pharmaceutical manufacturing processes .

Analytical Chemistry: Reference Standards

In analytical chemistry, 3-Amino-4-nitrobenzamide is used as a high-quality reference standard for pharmaceutical testing . Its well-defined properties make it an excellent candidate for ensuring the accuracy of analytical methods.

Biological Studies: Antimicrobial Activity

Derivatives of 3-Amino-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial activity . Some derivatives have shown promising results, indicating potential as antimicrobial agents.

Environmental Applications: Green Synthesis Processes

3-Amino-4-nitrobenzamide: derivatives have been synthesized using green chemistry processes . These methods are environmentally friendly and provide a sustainable approach to chemical synthesis, which is increasingly important in modern research.

Medicinal Chemistry: Cancer Therapeutics

This compound is involved in the invention of compounds related to cancer therapeutics, particularly those that bind to wild-type CBFβ and inhibit its binding to RUNX proteins . This is significant in the development of targeted cancer treatments.

Photodynamic Therapy: DNA Photo-Disruption

Research indicates that certain 3-Amino-4-nitrobenzamide derivatives can be photo-active towards DNA under specific light conditions, which is relevant for photodynamic therapy applications .

安全和危害

作用机制

Target of Action

It’s worth noting that drugs generally exert their effects by binding to a receptor, which is a cellular component . The interaction between the drug and its receptor produces a cellular action .

Mode of Action

The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

It’s important to note that the impact of a drug on biochemical pathways often involves a series of complex interactions and downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a drug .

Result of Action

It’s worth noting that the effects of a drug at the molecular and cellular level are often complex and multifaceted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug interacts with its target and exerts its effects . .

属性

IUPAC Name |

3-amino-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPAFEMXGAOTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)